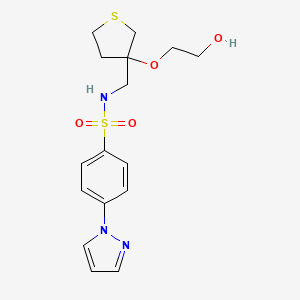

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c20-9-10-23-16(6-11-24-13-16)12-18-25(21,22)15-4-2-14(3-5-15)19-8-1-7-17-19/h1-5,7-8,18,20H,6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWZLMWZORYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a tetrahydrothiophene ring, a hydroxyethoxy group, and a pyrazole moiety. The molecular formula is , with a molecular weight of approximately 345.42 g/mol. Its structure can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₅S |

| Molecular Weight | 345.42 g/mol |

| CAS Number | 2310225-63-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, while the pyrazole moiety may modulate various signaling pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in metabolic pathways.

- Receptor Modulation : It could act on various receptors involved in inflammation and pain signaling.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that related sulfonamide derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures . This suggests that N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide may also possess significant anti-inflammatory properties.

Antimicrobial Activity

Given the presence of the sulfonamide group, this compound could exhibit antimicrobial properties. Sulfonamides are known for their effectiveness against a range of Gram-positive and Gram-negative bacteria by inhibiting folate synthesis .

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide:

- Cell Viability Assays : MTT assays have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines at specific concentrations, indicating potential cytotoxic effects against tumors .

- Inflammatory Models : In vitro studies using RAW264.7 macrophages have shown that treatment with similar sulfonamide derivatives reduces nitric oxide production and downregulates inflammatory markers .

- Molecular Docking Studies : Computational analyses suggest that this compound can bind effectively to target enzymes and receptors, enhancing its potential as a lead compound for drug development .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of sulfonamide derivatives, researchers found that compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide significantly reduced levels of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide compounds against various bacterial strains. Results indicated that these compounds were effective in inhibiting bacterial growth, supporting the hypothesis that N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide could also possess similar antimicrobial activity.

Scientific Research Applications

Scientific Research Applications

The applications of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The pyrazole moiety is known to exhibit anticancer properties by modulating signaling pathways related to tumor growth.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly in the context of:

- Cyclooxygenase Inhibition : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

Research indicates that this compound may possess antioxidant activity, which can protect cells from oxidative stress. This property is significant for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines through apoptosis induction. |

| Study B | COX Inhibition | Showed potential as a selective COX inhibitor with anti-inflammatory properties. |

| Study C | Antioxidant Activity | Exhibited protective effects against oxidative stress in cellular models. |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, we compare it with structurally related sulfonamide derivatives from the provided evidence.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Findings:

Hydrophilicity vs. Lipophilicity :

The hydroxyethoxy group in the target compound contrasts with lipophilic substituents (e.g., fluorophenyl in , sec-butyl in ), suggesting superior aqueous solubility compared to these analogs. This feature may reduce off-target binding and enhance renal clearance.

Heterocyclic Diversity: The tetrahydrothiophene ring in the target compound is less common in sulfonamide derivatives than pyrimidine (), thiazolidinone (), or benzothiophene () systems. This unique structure may confer distinct conformational flexibility or metabolic stability.

Thermal Stability :

The target compound lacks reported melting point data, whereas the pyrazolo-pyrimidine derivative in exhibits a high melting point (175–178°C), likely due to crystalline packing from planar aromatic systems.

Biological Activity :

Fluorinated compounds () are often associated with enhanced blood-brain barrier penetration, whereas the target compound’s hydroxyethoxy group may favor peripheral tissue targeting. Thioxo groups () could modulate enzyme inhibition via sulfur-mediated interactions.

Research Implications

The structural uniqueness of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide positions it as a promising candidate for further pharmacological studies. However, empirical studies are required to validate its target affinity, toxicity profile, and synthetic scalability. Future work should explore structure-activity relationships (SAR) by modifying the tetrahydrothiophene or pyrazole moieties, informed by precedents in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.